Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate
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Overview
Description
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate is a chemical compound with a complex structure that includes an ester, an amine, and an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate typically involves multiple steps, including esterification, amination, and acetylation The process begins with the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalystFinally, the acetylation of the amino group is carried out using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate involves its interaction with specific molecular targets. The ester and amine groups allow it to bind to enzymes and receptors, modulating their activity. The aromatic ring can participate in π-π interactions, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[4-[2-chloroethyl(benzyl)amino]phenyl]butanoate: Similar structure but with a chloroethyl group instead of an acetyloxyethyl group.
Methyl 4-[4-[2-hydroxyethyl(benzyl)amino]phenyl]butanoate: Contains a hydroxyethyl group instead of an acetyloxyethyl group.
Uniqueness
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxyethyl group enhances its solubility and stability compared to similar compounds .
Properties
CAS No. |
27171-94-4 |
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Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27NO4/c1-18(24)27-16-15-23(17-20-7-4-3-5-8-20)21-13-11-19(12-14-21)9-6-10-22(25)26-2/h3-5,7-8,11-14H,6,9-10,15-17H2,1-2H3 |
InChI Key |
JKBNWSURNXQKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)CCCC(=O)OC |
Origin of Product |
United States |
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